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Compound of Interest

Compound Name: TG 100713

Cat. No.: B1684652 Get Quote

TG100713: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental

Applications of the PI3K Inhibitor TG100713.

This guide provides a comprehensive overview of TG100713, a potent phosphoinositide 3-

kinase (PI3K) inhibitor. It is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical characteristics, mechanism of

action, and relevant experimental protocols.

Core Chemical Properties
TG100713 is a small molecule inhibitor belonging to the diaminopyrimidine class. Its

fundamental properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1684652?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 925705-73-3[1]

Systematic Name 3-(2,6-diaminopyrimidin-4-yl)phenol

Molecular Formula C₁₂H₁₀N₆O[2]

Molecular Weight 254.25 g/mol [2]

SMILES
OC1=CC=CC(C2=NC3=C(N)N=C(N)N=C3N=C

2)=C1[2]

Appearance Light yellow to khaki solid[2]

Biological Activity and Selectivity
TG100713 functions as a pan-PI3K inhibitor, targeting multiple isoforms of the enzyme with

varying potency. It demonstrates the highest affinity for the δ and γ isoforms, which are

primarily expressed in hematopoietic cells and play crucial roles in immune signaling. Its

inhibitory activity against the ubiquitously expressed α and β isoforms is less potent. This

selectivity profile makes TG100713 a valuable tool for investigating the specific roles of PI3Kδ

and PI3Kγ in various cellular processes.

The table below details the half-maximal inhibitory concentrations (IC₅₀) of TG100713 against

the four Class I PI3K isoforms.

PI3K Isoform IC₅₀ (nM)

PI3Kδ 24[3][4]

PI3Kγ 50[3][4]

PI3Kα 165[3][4]

PI3Kβ 215[3][4]

Mechanism of Action: The PI3K/Akt/mTOR Pathway
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The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that

regulates a wide array of cellular functions, including cell growth, proliferation, survival, and

metabolism.[5] Upon activation by upstream signals such as growth factors or cytokines, PI3K

phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol

(3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with

pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known

as Protein Kinase B), to the cell membrane.[5] This recruitment leads to the phosphorylation

and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including

the mammalian target of rapamycin (mTOR) complex.[5]

By inhibiting PI3K, TG100713 prevents the production of PIP3, thereby blocking the activation

of Akt and the subsequent downstream signaling events. This interruption of the

PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell proliferation and other cellular

processes that are dependent on this signaling axis.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by TG100713.

Experimental Protocols
The following are representative protocols for assays commonly used to characterize the

activity of PI3K inhibitors like TG100713.

In Vitro Kinase Assay
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This protocol outlines a method to determine the IC₅₀ of TG100713 against specific PI3K

isoforms.

Objective: To quantify the inhibitory effect of TG100713 on the enzymatic activity of

recombinant PI3K isoforms.

Materials:

Recombinant human PI3K isoforms (α, β, δ, γ)

Phosphatidylinositol (PI) substrate

Adenosine triphosphate (ATP), [γ-³²P]ATP or luminescence-based ATP detection system

(e.g., Kinase-Glo®)

TG100713 stock solution (e.g., 10 mM in DMSO)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

96-well assay plates

Scintillation counter or luminometer

Procedure:

Compound Dilution: Prepare a serial dilution of TG100713 in DMSO. A typical starting

concentration might be 100 µM, diluted in 10-fold steps. Further dilute these into the assay

buffer to the final desired concentrations.

Reaction Setup: To each well of a 96-well plate, add the following in order:

Assay buffer

Diluted TG100713 or DMSO (for control wells)

Recombinant PI3K enzyme

PI substrate
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Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using

radiometric detection). A typical ATP concentration is 3 µM.[4]

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes),

allowing the enzymatic reaction to proceed.

Stop Reaction & Detect Signal:

Luminescence Method: Add the ATP detection reagent (e.g., Kinase-Glo®) to quench the

reaction and measure the remaining ATP via luminescence.[4] A lower luminescence

signal indicates higher kinase activity (more ATP consumed).

Radiometric Method: Stop the reaction with a solution like 1N HCl. Spot the reaction

mixture onto a membrane (e.g., P81 phosphocellulose paper), wash away unincorporated

[γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each TG100713 concentration

relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.

Cell Proliferation Assay
This protocol describes a method to assess the effect of TG100713 on the proliferation of

cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Objective: To measure the anti-proliferative activity of TG100713 on a specific cell line.

Materials:

HUVECs or other relevant cell line

Complete cell culture medium

Assay medium (e.g., culture medium with 0.5% serum and 50 ng/mL VEGF)[4]

TG100713 stock solution (10 mM in DMSO)
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96-well clear-bottom cell culture plates

Cell proliferation reagent (e.g., XTT, MTS, or resazurin-based assays)

Plate reader (spectrophotometer or fluorometer)

Procedure:

Cell Seeding: Plate cells (e.g., HUVECs at 5,000 cells/well) in a 96-well plate with complete

culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5%

CO₂).[4]

Compound Treatment: The next day, remove the complete medium and replace it with assay

medium containing various concentrations of TG100713 (e.g., 0.1 nM to 10 µM) or DMSO as

a vehicle control.[4]

Incubation: Return the plate to the incubator and culture for 24, 48, or 72 hours.[4]

Measure Proliferation: At the end of the incubation period, add the cell proliferation reagent

to each well according to the manufacturer's instructions. This typically involves a 1-4 hour

incubation. The reagent is metabolically converted by viable cells into a colored or

fluorescent product.

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the

appropriate wavelength.

Data Analysis: Subtract the background reading (from wells with medium only). Normalize

the data to the vehicle control wells (representing 100% proliferation). Plot the normalized

values against the inhibitor concentration to determine the concentration at which cell

proliferation is inhibited by 50% (GI₅₀).
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Caption: General workflow for a cell-based proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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